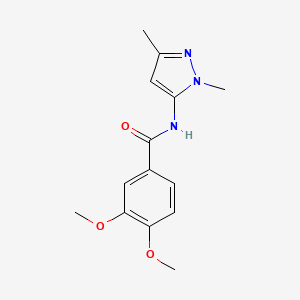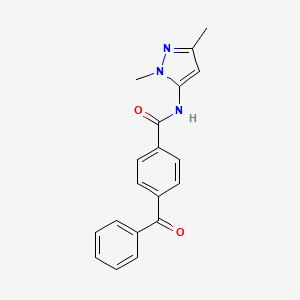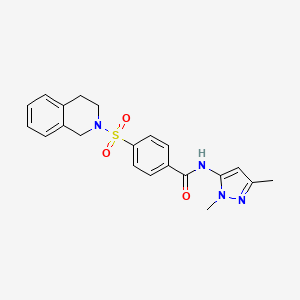
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide (DMPDA) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. DMPDA has a wide range of biochemical and physiological effects, and its mechanism of action is still being investigated.
Wissenschaftliche Forschungsanwendungen
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide has been studied for its potential applications in a variety of scientific fields. It has been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. It has also been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide has been studied for its potential to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease, as it has been shown to reduce cell death in animal models.
Wirkmechanismus
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide is still being investigated. It is believed that N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide may act as an antioxidant, as it has been shown to reduce the production of reactive oxygen species in cells.
Biochemical and Physiological Effects
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit the growth of certain types of cancer cells, and reduce cell death in neurological disorders. Additionally, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide has been shown to reduce oxidative stress, reduce the production of pro-inflammatory molecules, and reduce the production of reactive oxygen species in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide in lab experiments include its low cost, its ease of synthesis, and its potential applications in a variety of scientific fields. However, there are some limitations to using N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide in lab experiments. For example, it is not yet fully understood how N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide works, so further research is needed to better understand its mechanism of action. Additionally, the effects of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide on humans have not been fully studied, so further research is needed to better understand its potential risks and benefits.
Zukünftige Richtungen
There are a variety of potential future directions for the research of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide. For example, further research could be done to better understand its mechanism of action, as well as its potential effects on humans. Additionally, further research could be done to explore its potential applications in other scientific fields, such as its potential to treat neurological disorders. Additionally, further research could be done to explore the potential synergistic effects of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide with other compounds, as well as its potential to be used in combination therapies. Finally, further research could be done to explore the potential for N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide to be used in drug delivery systems, as well as its potential to be used in the development of novel compounds.
Synthesemethoden
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide is synthesized through a five-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde and 1,3-dimethyl-1H-pyrazol-5-amine to form an intermediate, N-(3,4-dimethoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine. The second step involves the reaction of the intermediate with N-chlorosuccinimide in dichloromethane to form N-(3,4-dimethoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-yl chloride. The third step involves the reaction of the intermediate with potassium carbonate in dimethylformamide to form N-(3,4-dimethoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-yl potassium salt. The fourth step involves the reaction of the intermediate with sodium borohydride in dimethylformamide to form N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide. The final step involves the reaction of the intermediate with acetic anhydride in dimethylformamide to form the desired product, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9-7-13(17(2)16-9)15-14(18)10-5-6-11(19-3)12(8-10)20-4/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDWAZTZVCOSBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B6529580.png)
![N-(3-chloro-4-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529585.png)
![6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529595.png)
![6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529597.png)
![3-methyl-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529599.png)
![6-[(2-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529607.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6529612.png)






